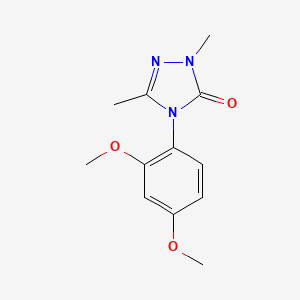

4-(2,4-dimethoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

4-(2,4-Dimethoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound belonging to the 1,2,4-triazol-3-one family. Its structure features a triazolone core substituted with a 2,4-dimethoxyphenyl group at position 4 and methyl groups at positions 2 and 3. The methoxy groups on the aromatic ring enhance electronic delocalization and influence solubility, while the methyl groups contribute to steric effects and metabolic stability.

Properties

IUPAC Name |

4-(2,4-dimethoxyphenyl)-2,5-dimethyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-8-13-14(2)12(16)15(8)10-6-5-9(17-3)7-11(10)18-4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQDLOVPXMHRMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=C(C=C(C=C2)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of 2,4-dimethoxybenzaldehyde with appropriate hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Cyclization of Hydrazides or Thiosemicarbazides

-

Mechanism : Hydrazides or thiosemicarbazides undergo cyclization under basic conditions (e.g., NaOH, KOH) to form the triazolone core. For example, in studies of 1,2,4-triazolethiones, hydrazinolysis of esters followed by cyclization with carbon disulfide yields triazole derivatives .

-

Reagents : Alkaline media, carbon disulfide (for thione formation), or other cyclization agents.

Multi-Component Reactions

-

Mechanism : Three-component reactions involving aldehydes, β-keto esters (e.g., ethyl acetoacetate), and aminotriazoles. For instance, in the synthesis of triazolo[4,3-a]pyrimidines, aryl aldehydes react with ethyl acetoacetate and aminotriazoles under catalytic conditions (e.g., APTS catalyst) to form fused heterocycles .

-

Reagents : Aromatic aldehydes (e.g., 2,4-dimethoxybenzaldehyde), β-keto esters, and aminotriazoles.

Substitution at the Triazolone Core

-

Mechanism : Post-synthesis modification via alkylation, acylation, or coupling reactions. For example, methylation at positions 2 and 5 could be achieved using methylating agents (e.g., methyl iodide) under basic conditions.

-

Reagents : Methylating agents, alkyl halides, or coupling reagents (e.g., Suzuki-Miyaura for aryl groups).

Formation of the Triazolone Core

The cyclization of hydrazides or thiosemicarbazides involves nucleophilic attack on carbonyl carbons, forming a six-membered ring. For example, in the synthesis of 1,2,4-triazolethiones, hydrazide oxadiazole intermediates cyclize under basic conditions .

Multi-Component Reaction Pathways

In three-component reactions (e.g., aldehyde + β-keto ester + aminotriazole), the aldehyde undergoes Knoevenagel condensation with the β-keto ester, followed by Michael addition and cyclization. Regioselectivity depends on the nucleophilicity of the aminotriazole’s nitrogen atoms .

Comparative Analysis of Synthetic Methods

Structural and Reactivity Insights

-

Stability : The triazolone core is stabilized by conjugation and electron-donating groups (e.g., methyl substituents).

-

Reactivity : The 2,4-dimethoxyphenyl group enhances electron density at the triazolone ring, influencing reactivity in nucleophilic or electrophilic substitution reactions.

-

Biological Implications : Triazolone derivatives are explored for anticancer and antifungal activities, with substituents (e.g., methoxy, methyl) modulating potency .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 4-(2,4-dimethoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one have been synthesized and evaluated for their efficacy against various cancer cell lines. One study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against human colon carcinoma (Caco-2 and HCT116), cervical carcinoma (HeLa), and breast adenocarcinoma (MCF-7) cell lines .

Case Study: Molecular Docking Studies

Molecular docking studies indicated that these compounds bind effectively to the cyclin-dependent kinase 2 (CDK2) receptor, suggesting a mechanism for their anticancer activity through inhibition of cell cycle progression .

Antimicrobial Properties

Triazoles are known for their broad-spectrum antimicrobial activities. The compound has been assessed for its potential as an antifungal agent. Research indicates that triazole derivatives can inhibit the growth of various fungal pathogens by disrupting their cell membrane synthesis .

Anti-inflammatory and Analgesic Effects

Triazole compounds have also shown promise in anti-inflammatory and analgesic applications. Studies suggest that certain derivatives can modulate inflammatory pathways and provide pain relief through mechanisms involving cyclooxygenase inhibition .

Agricultural Applications

In addition to medicinal applications, triazole derivatives are utilized in agriculture as fungicides and herbicides. Their ability to inhibit fungal growth makes them valuable in crop protection strategies. The compound's structural characteristics allow it to act effectively against specific plant pathogens while minimizing toxicity to non-target organisms .

Mechanism of Action

The mechanism of action of 4-(2,4-dimethoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Triazolone Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of triazolones are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Triazolone Derivatives

Key Observations:

- Electron-Donating vs.

- Lipophilicity : W112’s heptyloxy chain increases lipophilicity, favoring blood-brain barrier penetration for neuroprotective applications , while the target compound’s methoxy groups balance solubility and membrane permeability.

Key Observations:

- Neuroprotection : W112’s activity in Alzheimer’s models suggests triazolones with long alkoxy chains may target neuroinflammation, a pathway the target compound could explore .

- Antifungal Activity: PRR846 and posaconazole highlight the role of halogenated aryl groups in targeting fungal pathways. The target compound’s methoxy groups may offer a novel mechanism but require validation .

Physicochemical and Spectral Properties

Table 3: Comparative Spectral Data

*Calculated based on formula C₁₄H₁₇N₃O₃.

Key Observations:

- Spectral Signatures : The absence of C=S in the target compound (vs. 6c’s 1228 cm⁻¹ peak) indicates a carbonyl-dominated triazolone core, affecting reactivity and hydrogen-bonding capacity .

Biological Activity

4-(2,4-Dimethoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C12H16N4O2

- Molecular Weight : 244.28 g/mol

This structure features a triazole ring, which is known for its pharmacological significance. The presence of dimethoxy and dimethyl groups enhances its lipophilicity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. In a study assessing various triazole derivatives, it was found that the compound demonstrated significant inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Triazoles are also recognized for their antifungal properties. The compound has shown efficacy against fungi such as Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents . The mechanism involves disruption of fungal cell membrane integrity.

Antioxidant Activity

The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress markers in vitro. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models . This suggests potential applications in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

In a controlled study involving the evaluation of various triazole derivatives against pathogenic bacteria and fungi, this compound was highlighted for its superior antimicrobial activity compared to other tested compounds. The study utilized standard microbiological methods to determine MICs and found significant efficacy at low concentrations .

Study 2: Antioxidant Assessment

Another investigation focused on the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. Results indicated that the compound effectively reduced DPPH radical levels in a dose-dependent manner, supporting its potential use as an antioxidant agent in therapeutic contexts .

Data Summary Table

Q & A

Basic: What are the standard synthetic protocols for preparing 4-(2,4-dimethoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one?

Methodological Answer:

The synthesis typically involves cyclocondensation reactions. A common approach is refluxing substituted hydrazides with aldehydes in ethanol or DMSO under acidic catalysis (e.g., glacial acetic acid). For example:

- Dissolve the hydrazide precursor in ethanol, add the aldehyde (e.g., 2,4-dimethoxybenzaldehyde), and reflux for 4–18 hours.

- Post-reflux, evaporate the solvent under reduced pressure, precipitate the product using ice-water, and purify via recrystallization (ethanol/water mixtures yield 65–81% purity) .

- Monitor reaction progress using TLC, and confirm purity via melting point analysis and spectroscopic techniques.

Advanced: How can reaction conditions be optimized to enhance yield and purity in triazolone synthesis?

Methodological Answer:

Key variables include solvent polarity, catalyst selection, and reaction time:

- Solvent: DMSO may improve cyclization efficiency compared to ethanol but requires longer reflux times (18+ hours) .

- Catalysts: Glacial acetic acid or sodium acetate accelerates imine formation, critical for triazolone ring closure .

- Temperature/Time: Controlled reflux (80–100°C) minimizes side reactions. For example, extending reflux time from 4 to 18 hours increased yields from ~60% to 81% in analogous triazolones .

- Workup: Slow precipitation in ice-water enhances crystal purity, while selective recrystallization solvents (e.g., ethanol/water) remove unreacted starting materials .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- IR Spectroscopy: Identify carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and triazole ring vibrations (1500–1600 cm⁻¹) .

- NMR: ¹H NMR confirms substituent positions (e.g., dimethoxy phenyl protons at δ 3.8–4.0 ppm, methyl groups at δ 2.1–2.5 ppm). ¹³C NMR resolves carbonyl carbons (δ 160–170 ppm) .

- X-ray Crystallography: Determines molecular geometry and hydrogen-bonding networks. For triazolone analogs, single-crystal X-ray diffraction (100 K) achieved R-factors <0.04, confirming planarity and substituent orientation .

Advanced: How to resolve discrepancies between spectroscopic and crystallographic data?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions:

- Tautomer Analysis: Triazolones may exhibit keto-enol tautomerism. Compare solid-state (X-ray) and solution-state (NMR) data. For example, X-ray confirms the keto form dominates in crystals, while NMR may show equilibrium in solution .

- Solvent Effects: Polar solvents stabilize specific tautomers. Use variable-temperature NMR to track shifts in proton environments .

- DFT Calculations: Computational modeling (e.g., Gaussian) predicts stable tautomers and validates experimental data .

Basic: How to assess the acidic properties of this triazolone derivative?

Methodological Answer:

Potentiometric titration in non-aqueous solvents determines pKa:

- Prepare 0.05 M tetrabutylammonium hydroxide (TBAH) in isopropyl alcohol.

- Titrate the compound while recording mV changes. Calculate half-neutralization potentials (HNPs) from titration curves.

- For triazolones, HNPs typically range 8–10 mV in isopropyl alcohol, correlating to pKa values of 4–6 .

Advanced: How to design biological activity assays for this compound?

Methodological Answer:

- Target Selection: Prioritize enzymes (e.g., cyclooxygenase, kinases) based on structural analogs (e.g., triazolones with dichlorophenyl groups showed COX-2 inhibition) .

- In Vitro Assays: Use enzyme inhibition kits (e.g., fluorometric or colorimetric) with IC50 determination. Include positive controls (e.g., celecoxib for COX-2).

- Cytotoxicity Screening: Test against human cell lines (e.g., HeLa) via MTT assays. Dose-response curves (0.1–100 µM) identify therapeutic windows .

Advanced: How to address conflicting bioactivity data across studies?

Methodological Answer:

- Replicate Conditions: Ensure identical solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).

- Structural Confirmation: Re-analyze compound purity via HPLC before testing. Impurities (e.g., unreacted aldehyde) may skew results .

- Statistical Validation: Use ANOVA to compare replicates. For IC50 discrepancies, apply Bland-Altman analysis to assess inter-lab variability .

Basic: What are the stability considerations for storage and handling?

Methodological Answer:

- Storage: Store at 2–8°C in amber vials to prevent photodegradation. Desiccate to avoid hydrolysis of the triazolone ring .

- Handling: Use inert atmospheres (N2/Ar) during synthesis to prevent oxidation of methoxy groups .

Advanced: How to computationally model the compound’s reactivity?

Methodological Answer:

- Software: Use Gaussian or ORCA for DFT calculations. Optimize geometry at the B3LYP/6-31G(d) level.

- Reactivity Prediction: Calculate Fukui indices to identify nucleophilic/electrophilic sites. For triazolones, the carbonyl oxygen and N2 positions are reactive .

- Docking Studies: AutoDock Vina models interactions with protein targets (e.g., COX-2). Validate with molecular dynamics simulations (100 ns) .

Basic: What are the key safety precautions for laboratory synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.